3H-Indole,3-chloro
Description
3H-Indole,3-chloro is a halogenated indole derivative characterized by a chlorine atom at the 3-position of the indole ring. This substitution significantly influences its electronic and steric properties, making it a versatile scaffold in medicinal chemistry and drug discovery. The compound is synthesized via condensation reactions involving indole-3-carboxaldehyde derivatives and amine or imidazole precursors, often followed by purification via column chromatography or recrystallization .
3H-Indole,3-chloro derivatives have demonstrated notable biological activities, including inhibition of Plasmodium falciparum cGMP-dependent protein kinase (PfPKG) , antiproliferative effects in cancer models , and antimitotic activity . Its potency often surpasses that of analogs with substitutions at other positions, underscoring the critical role of the 3-chloro group in structure-activity relationships (SAR).
Properties
Molecular Formula |
C8H6ClN |
|---|---|
Molecular Weight |
151.59 g/mol |
IUPAC Name |
3-chloro-3H-indole |
InChI |
InChI=1S/C8H6ClN/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,7H |
InChI Key |
HGYXKAVVJGMLEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3H-Indole,3-chloro can be synthesized through several synthetic routes. One common method involves the chlorination of indole using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective chlorination at the 3-position of the indole ring.
Industrial Production Methods: In an industrial setting, the production of 3H-Indole,3-chloro may involve large-scale chlorination reactors equipped with advanced temperature and pressure control systems. The use of continuous flow reactors can enhance the efficiency and yield of the chlorination process.
Chemical Reactions Analysis
Types of Reactions: 3H-Indole,3-chloro undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize 3H-Indole,3-chloro.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under suitable conditions.
Major Products Formed:
Oxidation: Oxidation of 3H-Indole,3-chloro can lead to the formation of indole-3-carboxylic acid or indole-3-aldehyde.
Reduction: Reduction reactions can produce 3H-indole,3-chloro derivatives with reduced functional groups.
Substitution: Substitution reactions can result in the formation of various substituted indoles, depending on the nucleophile used.
Scientific Research Applications
3H-Indole,3-chloro has diverse applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: Indole derivatives, including 3H-Indole,3-chloro, are studied for their biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Indole derivatives are explored for their potential therapeutic applications, including the development of new drugs.
Industry: Indole derivatives are used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
3H-Indole,3-chloro is compared with other similar compounds, such as 3H-indole,3-bromo and 3H-indole,3-fluoro. These compounds share the indole core structure but differ in the halogen substituent at the 3-position. The presence of different halogens can influence the chemical reactivity and biological activity of the compounds.
Comparison with Similar Compounds
Halogen Position: 3-Chloro vs. Other Positions
The position of the chlorine substituent on the indole ring profoundly impacts biological activity. Key comparisons include:
Key Findings :
Substitution Patterns: Mono- vs. Di-Chloro Derivatives
The addition of a second chlorine atom often reduces potency due to steric hindrance or altered electronic properties:
Key Findings :
Comparison with Non-Halogen Substituents
Substituents such as methyl, methoxy, or nitro groups often yield less potent derivatives:
Key Findings :
- Non-halogen substituents (e.g., methyl, methoxy) reduce kinase inhibitory activity compared to 3-chloro analogs .
- Fluorine at the 3-position (3-F) shows comparable binding affinity to 3-Cl in EGFR inhibitors but lacks the enhanced selectivity seen in PfPKG inhibitors .
Data Tables
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